mAChR-IN-1 hydrochloride is classified as a small molecule drug candidate and is primarily utilized for research purposes. It is not intended for human use but serves as a valuable tool in pharmacological studies aimed at understanding muscarinic receptor functions and their implications in various diseases, particularly central nervous system disorders .
The synthesis of mAChR-IN-1 hydrochloride involves several key steps that can be optimized for yield and efficiency. Traditional methods have included refluxing specific precursors in solvents like toluene under controlled conditions. Recent advancements have introduced microwave-assisted organic synthesis techniques that significantly reduce reaction times from hours to mere minutes while improving yields. For instance, employing catalytic hydrochloric acid in ethanol with microwave irradiation has been shown to accelerate the formation of intermediates necessary for synthesizing mAChR-IN-1 hydrochloride .
The synthesis typically begins with the preparation of a pyridazine derivative, followed by acylation and subsequent reactions to introduce functional groups that enhance receptor binding affinity. The iterative nature of this process allows for rapid modifications and optimizations based on structure-activity relationships .
The molecular structure of mAChR-IN-1 hydrochloride includes a complex arrangement that facilitates its interaction with muscarinic receptors. Detailed structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule.
The chemical formula is represented as with a molecular weight of 304.80 g/mol. The presence of specific functional groups contributes to its binding properties and selectivity towards the M1 subtype of muscarinic receptors .
mAChR-IN-1 hydrochloride undergoes several chemical reactions during its synthesis, including nucleophilic substitutions and cyclization processes. These reactions are carefully controlled to ensure high specificity towards desired products while minimizing by-products.
The reaction pathways typically involve:
The mechanism of action for mAChR-IN-1 hydrochloride primarily involves its role as an antagonist at the muscarinic acetylcholine receptors. By binding to the receptor sites without activating them, it prevents acetylcholine from eliciting its effects, thereby modulating various downstream signaling pathways.
This antagonistic action is particularly significant in the context of central nervous system disorders where overactivity of muscarinic receptors can lead to symptoms such as cognitive impairment or dysregulation of autonomic functions. The selectivity for the M1 subtype allows researchers to explore its therapeutic potential without affecting other receptor subtypes that may mediate unwanted side effects .
mAChR-IN-1 hydrochloride appears as a white to off-white solid at room temperature. It is soluble in polar solvents such as water and ethanol, which facilitates its use in biological assays.
Key chemical properties include:
mAChR-IN-1 hydrochloride has several significant applications in scientific research:
Muscarinic acetylcholine receptors (mAChRs) belong to the class A G protein-coupled receptor family and comprise five molecularly distinct subtypes (M1–M5). These receptors regulate fundamental processes in the central nervous system and peripheral tissues. The M1, M3, and M5 subtypes couple to Gq/11 proteins, activating phospholipase C and increasing intracellular calcium. Conversely, M2 and M4 subtypes signal through Gi/o proteins, inhibiting adenylyl cyclase and modulating ion channel activity [3] [4].
Central Nervous System Functions:
Peripheral Physiological Roles:
Table 1: Physiological Roles of mAChR Subtypes
| Subtype | G-Protein Coupling | Key Tissue Distributions | Primary Functions |
|---|---|---|---|
| M1 | Gq/11 | Cortex, Hippocampus, Striatum | Cognitive processing, NMDA receptor modulation |
| M2 | Gi/o | Heart, Basal forebrain | Heart rate reduction, presynaptic inhibition |
| M3 | Gq/11 | Smooth muscle, Glands, Endothelium | Smooth muscle contraction, vasodilation |
| M4 | Gi/o | Striatum, Hippocampus | Dopamine release modulation, locomotor control |
| M5 | Gq/11 | Substantia nigra | Dopaminergic regulation, cerebral vasodilation |
The development of subtype-selective mAChR antagonists addresses two critical challenges in mAChR pharmacology:
Table 2: Limitations of Non-selective mAChR Ligands vs. Selective Antagonism Goals
| Approach | Examples | Key Limitations | Selective Antagonist Goals |
|---|---|---|---|
| Non-selective antagonists | Scopolamine, Atropine | Cognitive deficits, tachycardia, blurred vision | Avoid M2 cardiac/M3 glandular effects |
| Non-selective agonists | Xanomeline | Nausea, syncope, hypersalivation | Activate cortical M1 without peripheral M3 action |
| mAChR-IN-1 hydrochloride | — | Not applicable | Probe M1/M4 roles with minimal off-target effects |
mAChR-IN-1 hydrochloride (chemical name: N-(3-oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide hydrochloride) is characterized as a potent orthosteric antagonist with an IC50 of 17 nM against mAChRs. Its molecular formula is C23H26ClIN2O2 (molecular weight: 524.82 g/mol) and CAS number 119391-73-0 [1] [7] [10].
Key Pharmacological Properties:
Molecular Advantages for Basic Research:
mAChR-IN-1 hydrochloride fills a critical niche as a chemical tool for dissecting M1-specific signaling in neurological processes, bridging the gap between genetic knockout models and functionally selective drug discovery.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6